ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound featuring a benzothiazole core linked via a carbamoyl group to a benzenesulfonyl-piperazine scaffold. This structure combines heterocyclic, sulfonamide, and piperazine motifs, which are common in pharmaceuticals targeting enzymes, receptors, or microbial pathways.
Properties
IUPAC Name |
ethyl 4-[4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5S2/c1-2-36-27(33)30-15-17-31(18-16-30)38(34,35)20-13-11-19(12-14-20)25(32)28-22-8-4-3-7-21(22)26-29-23-9-5-6-10-24(23)37-26/h3-14H,2,15-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELVVWKJAYWHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409907 | |
| Record name | Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6193-49-3 | |
| Record name | Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzene-1-sulfonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's implications in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of the benzothiazole moiety. The structural formula can be represented as follows:
This compound features a piperazine ring substituted with a sulfonamide group and a benzothiazole derivative, which are known to enhance biological activity through various mechanisms.
Antimicrobial Properties
Recent studies have indicated that compounds containing benzothiazole and piperazine structures exhibit significant antimicrobial activities. For instance, derivatives similar to this compound were screened against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that these compounds possess potent antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole derivatives has also been explored. A study involving similar compounds showed promising results in animal models of epilepsy, where they exhibited significant reductions in seizure frequency . The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent research article, a series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The study reported that several compounds demonstrated MIC values as low as 0.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Case Study 2: Anticonvulsant Evaluation
Another study highlighted the anticonvulsant properties of similar piperazine derivatives. In this case, compounds were tested using the maximal electroshock (MES) test in rodents. The results indicated that certain derivatives significantly reduced seizure duration compared to controls .
Research Findings Summary
A summary of key findings from various studies on this compound and related compounds is presented in Table 1.
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological activities, which include:
- Anticancer Properties : Research indicates that benzothiazole derivatives exhibit significant anticancer activity. Ethyl 4-(4-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate may act by inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Anticonvulsant Activity : There is evidence suggesting that compounds containing the benzothiazole moiety can possess anticonvulsant properties. Studies have shown that related piperazine derivatives demonstrate efficacy in reducing seizure activity in animal models .
- Anti-inflammatory Effects : The sulfonamide group present in the compound is known for its anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory mediators, making them candidates for treating inflammatory diseases .
Therapeutic Potential
The therapeutic potential of this compound is being explored in various contexts:
- Cancer Therapy : Given its anticancer properties, there is ongoing research aimed at developing formulations for targeted delivery to tumor sites, potentially enhancing the efficacy and reducing side effects associated with traditional chemotherapy .
- Neurological Disorders : The anticonvulsant properties suggest potential applications in treating epilepsy and other seizure disorders. Further studies are needed to assess its safety and effectiveness in clinical settings .
Case Studies and Research Findings
Several studies have documented the efficacy of similar compounds:
- A study published in Frontiers in Chemistry highlighted the synthesis of various thiadiazole derivatives that exhibited significant anticonvulsant activity when tested in vivo using maximal electroshock seizure models .
- Another research article discussed the development of benzothiazole-based compounds with promising anticancer activities against multiple cancer cell lines, demonstrating their potential as novel therapeutic agents .
Comparison with Similar Compounds
Structural Comparison with Key Analogs
Benzothiazole Derivatives with Piperazine Moieties
a) Ethyl 4-[(4-{[(2E)-6-Methoxy-3-methyl-1,3-benzothiazol-2-ylidene]carbamoyl}phenyl)sulfonyl]piperazine-1-carboxylate ()
- Structural Differences : The benzothiazole ring is substituted with a methoxy group at position 6 and a methyl group at position 3, forming a conjugated imine (ylidene) linkage.
b) Ethyl 4-[4-[(4-Ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate ()
- Structural Differences : Features an ethoxy group at position 4 and a methyl group at position 3 on the benzothiazole.
- Impact : The bulkier ethoxy group may increase steric hindrance, altering solubility (logP = 3.1) and membrane permeability compared to the target compound .
c) N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV, )
Thiazole and Oxadiazole Analogs
a) Ethyl 4-(4-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate ()
- Structural Differences : Substitutes benzothiazole with a 4-ethoxyphenyl-thiazole ring.
- Impact : The thiazole’s lower aromaticity compared to benzothiazole may reduce π-π stacking interactions with biological targets .
b) Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate ()
- Structural Differences : Replaces the carbamoyl-benzenesulfonyl group with an oxadiazole-thioacetyl moiety.
Piperazine-Sulfonamide Derivatives
a) tert-Butyl 4-(Phenylsulfonyl)piperazine-1-carboxylate ()
- Structural Differences : Lacks the benzothiazole-carbamoyl-benzene moiety, retaining only the sulfonyl-piperazine core.
- Impact : Simplified structure (MW = 342.4 g/mol) highlights the critical role of the benzothiazole-carbamoyl group in the target compound’s bioactivity .
b) Ethyl 4-{N-[(3-Chloro-4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate ()
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Higher molecular weight and logP in benzothiazole derivatives suggest challenges in aqueous solubility but improved membrane permeability.
- The target compound’s rotatable bond count (7) indicates moderate flexibility, balancing entropic penalties and conformational adaptability during binding.
Preparation Methods
Synthesis of the Piperazine-1-carboxylate Core
The piperazine ring is functionalized at the 1-position with an ethyl carboxylate group. A common method involves reacting piperazine with ethyl chloroformate in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. This step achieves selective mono-substitution, critical for subsequent sulfonylation.
Reaction Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Ethyl chloroformate | DCM | 0–5°C | 85% |
| Triethylamine | — | — | — |
Introduction of the Benzenesulfonyl Group
The 4-benzenesulfonyl group is introduced via sulfonylation of the piperazine nitrogen. Using 4-sulfobenzoic acid chloride and a catalytic amount of dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), the reaction proceeds at room temperature.
Key Parameters:
Formation of the Carbamoyl Linkage
The carbamoyl bridge connecting the benzenesulfonyl and benzothiazole groups is formed via an amide coupling reaction. The 4-carboxybenzenesulfonyl intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with 2-(1,3-benzothiazol-2-yl)aniline.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 78% |
Key Intermediate Compounds
Ethyl Piperazine-1-carboxylate
This intermediate is synthesized with high regioselectivity. Side reactions, such as di-substitution, are minimized by maintaining strict temperature control and using a 10% molar excess of piperazine relative to ethyl chloroformate.
4-Sulfobenzoic Acid Chloride
Prepared by treating 4-sulfobenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed via distillation, and the product is stored under anhydrous conditions to prevent hydrolysis.
2-(1,3-Benzothiazol-2-yl)aniline
Synthesized via cyclization of 2-aminothiophenol with 2-nitrobenzaldehyde using Lawesson’s reagent, followed by catalytic hydrogenation to reduce the nitro group.
Cyclization Conditions:
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| Lawesson’s Reagent | Toluene | 110°C | 65% |
| Pd/C (10%) | Ethanol | 50 psi H₂ | 95% |
Reaction Conditions and Optimization
Solvent Selection
Temperature Control
Exothermic reactions, such as sulfonyl chloride formation, require cooling to prevent decomposition. Conversely, cyclization reactions benefit from elevated temperatures (e.g., 110°C for benzothiazole formation).
Catalytic Systems
-
DMAP accelerates sulfonylation by acting as a nucleophilic catalyst.
-
Pd/C enables efficient nitro-group reduction without over-hydrogenation.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 3.45–3.60 (m, 8H, piperazine), 7.20–8.10 (m, 11H, aromatic) |
| HRMS | m/z 524.6 [M+H]⁺ (calc. 524.6) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors for the amide coupling step reduces reaction time from 12 hours to 2 hours and improves yield to 85% by enhancing mass transfer.
Waste Management
-
SOCl₂ Quenching: Neutralized with cold NaOH solution to generate Na₂SO₃ and NaCl.
-
DMF Recovery: Distillation under reduced pressure allows >90% solvent recycling.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity intermediates | Lengthy (7–10 steps) |
| Convergent Approach | Faster (<5 steps) | Requires advanced purification |
| Flow Chemistry | Scalable, efficient | High initial capital cost |
Q & A
Q. What are the optimal synthetic routes and purification strategies for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzothiazole core, followed by carbamoylation, sulfonylation, and piperazine coupling. Key steps include:
- Carbamoylation : Reacting 2-(1,3-benzothiazol-2-yl)aniline with 4-sulfonylbenzoic acid derivatives under coupling agents like EDCI/HOBt .
- Sulfonylation : Introducing the sulfonyl group using sulfonyl chlorides in anhydrous dichloromethane at 0–5°C to minimize side reactions .
- Piperazine coupling : Ethyl chloroformate is used to functionalize the piperazine ring under basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Carbamoylation | EDCI, HOBt, DMF, RT, 24h | 65–75 | 90 | |
| Sulfonylation | SOCl₂, DCM, 0–5°C, 2h | 80–85 | 95 | |
| Piperazine coupling | Ethyl chloroformate, TEA, THF, reflux, 6h | 70–75 | 98 |
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.2–8.5 ppm) and piperazine/ester functionalities (δ 1.2–4.5 ppm). Discrepancies in peak splitting indicate stereochemical purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak at m/z 544.643 (calculated for C₂₅H₂₈N₄O₆S₂) .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and detect impurities like unreacted sulfonyl intermediates .
Q. How do researchers evaluate solubility and stability for formulation studies?
Methodological Answer:
- Solubility : Tested in DMSO, ethanol, and PBS (pH 7.4) using UV-Vis spectroscopy. The compound shows moderate solubility in DMSO (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC reveal <5% degradation. Degradation products include hydrolyzed esters (identified via LC-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Methodological Answer: Discrepancies in IC₅₀ values (e.g., 2–10 µM in kinase inhibition assays) may arise from:
- Assay conditions : Differences in ATP concentrations (1–10 mM) or buffer pH .
- Cellular models : Variability in membrane permeability (e.g., P-gp overexpression in cancer cells) .
Approach : - Standardize assays using recombinant enzymes (e.g., EGFR kinase) and control ATP levels.
- Validate cellular activity with efflux pump inhibitors (e.g., verapamil) .
Q. Table 2: Bioactivity Data Across Studies
| Target | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|
| EGFR Kinase | 2.1 ± 0.3 | 1 mM ATP, pH 7.5 | |
| COX-2 | 8.5 ± 1.2 | 10 mM ATP, pH 6.8 | |
| HeLa Cell Viability | 5.0 ± 0.9 | + 10 µM verapamil |
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
Methodological Answer:
- Piperazine Modifications : Replacing the ethyl ester with bulkier groups (e.g., tert-butyl) reduces off-target interactions with serotonin receptors .
- Benzothiazole Substitutions : Introducing electron-withdrawing groups (e.g., fluoro at position 4) improves kinase inhibition by 3-fold .
Validation : - Molecular docking : AutoDock Vina simulations predict binding affinity changes (ΔG = −9.2 kcal/mol for 4-F substitution) .
- In vitro profiling : Screen against panels of 50+ kinases to assess selectivity .
Q. How is the mechanism of action elucidated when target pathways are unknown?
Methodological Answer:
- Transcriptomics : RNA-seq of treated cancer cells identifies downregulated pathways (e.g., PI3K/AKT) .
- Chemical Proteomics : Use biotinylated analogs for pull-down assays, followed by LC-MS/MS to identify binding partners (e.g., heat shock protein 90) .
- Kinase Profiling : Commercial panels (e.g., Eurofins KinaseProfiler) screen 140+ kinases to pinpoint targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
